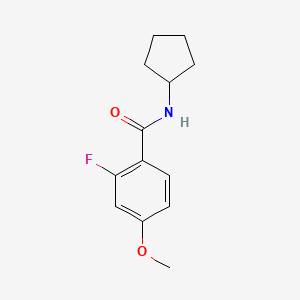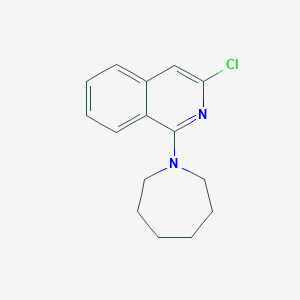
2-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid, also known as 7-chlorokynurenic acid (7-Cl-KYNA), is a synthetic compound that has gained significant attention in the field of neuroscience. It is a potent antagonist of the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, which has been implicated in several neurological disorders.
Mechanism of Action
The NMDA receptor is a key player in synaptic plasticity, learning, and memory. The glycine co-agonist site of the NMDA receptor is responsible for modulating the activity of the receptor. 7-Cl-KYNA binds to this site, preventing the binding of glycine and reducing the activity of the receptor. This results in a decrease in excitatory neurotransmission and a reduction in the toxic effects of excessive glutamate release.
Biochemical and Physiological Effects
In addition to its effects on the NMDA receptor, 7-Cl-KYNA has been shown to modulate the activity of several other neurotransmitter systems, including the cholinergic, dopaminergic, and serotonergic systems. It has been shown to increase the release of acetylcholine and dopamine in the striatum, while decreasing the release of serotonin in the hippocampus. These effects may contribute to its therapeutic potential in several neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Cl-KYNA in lab experiments is its specificity for the glycine co-agonist site of the NMDA receptor. This allows for precise modulation of NMDA receptor activity without affecting other neurotransmitter systems. However, one limitation is its poor pharmacokinetic properties, including low bioavailability and rapid metabolism. This can make it difficult to achieve therapeutic concentrations in vivo.
Future Directions
There are several future directions for research on 7-Cl-KYNA. One area of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its role in the modulation of synaptic plasticity and learning and memory. Additionally, further research is needed to improve its pharmacokinetic properties and develop more potent and selective analogs.
Synthesis Methods
The synthesis of 7-Cl-KYNA involves the reaction of 7-chloro-3,4-dihydroisoquinoline with malonic acid in the presence of a strong base, followed by esterification and decarboxylation. The resulting product is a white crystalline solid that is soluble in water and ethanol.
Scientific Research Applications
7-Cl-KYNA has been extensively studied for its potential therapeutic applications in several neurological disorders, including epilepsy, schizophrenia, and Alzheimer's disease. It has been shown to have neuroprotective effects, reduce seizures, and improve cognitive function in animal models.
properties
IUPAC Name |
2-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(12(15)16)14-5-4-9-2-3-11(13)6-10(9)7-14/h2-3,6,8H,4-5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUWWICONBBZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC2=C(C1)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)

![N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide](/img/structure/B7637877.png)
![2-[2-(Dimethylamino)ethoxy]fluoren-9-one](/img/structure/B7637885.png)

![4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one](/img/structure/B7637896.png)




![1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid](/img/structure/B7637945.png)

